An In-depth Technical Guide to 1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone (CAS 747414-18-2)
An In-depth Technical Guide to 1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone (CAS 747414-18-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(2,4-bis(benzyloxy)-5-isopropylphenyl)ethanone, a key chemical intermediate with significant potential in medicinal chemistry and materials science. While detailed information on this specific compound is not extensively documented in publicly available literature, this whitepaper constructs a logical and scientifically grounded framework for its synthesis, characterization, and application. By dissecting its molecular structure and drawing upon established synthetic methodologies for related compounds, this guide offers valuable insights for researchers working with substituted acetophenones and their derivatives. A plausible multi-step synthetic pathway is proposed, complete with detailed protocols and an analysis of the chemical principles governing each transformation. Furthermore, the critical role of the deprotected form of this molecule in the development of potent Heat Shock Protein 90 (Hsp90) inhibitors is highlighted, underscoring its relevance in modern drug discovery.
Introduction and Molecular Overview
1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone is a complex acetophenone derivative characterized by a highly substituted aromatic core. The presence of two bulky benzyloxy protecting groups on the phenol moieties at positions 2 and 4, an isopropyl group at position 5, and an acetyl group at position 1, gives this molecule a unique set of properties that make it a valuable precursor in organic synthesis.[1]
The benzyloxy groups serve as robust protecting groups for the hydroxyl functionalities, which are often reactive under various synthetic conditions. This protection allows for selective modifications at other positions of the aromatic ring. The isopropyl group, an electron-donating alkyl substituent, influences the electronic properties of the phenyl ring and can play a role in the pharmacokinetic profile of downstream drug candidates. The acetyl group provides a reactive handle for a wide range of chemical transformations, including condensations, oxidations, and reductions.
The strategic placement of these functional groups makes 1-(2,4-bis(benzyloxy)-5-isopropylphenyl)ethanone a key building block for complex molecular architectures, particularly in the synthesis of bioactive molecules.[1]
Table 1: Physicochemical Properties of 1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone
| Property | Value | Source |
| CAS Number | 747414-18-2 | Internal Database |
| Molecular Formula | C₂₅H₂₆O₃ | [1] |
| Molecular Weight | 374.47 g/mol | [1] |
| IUPAC Name | 1-[2,4-bis(phenylmethoxy)-5-propan-2-ylphenyl]ethanone | [1] |
| Canonical SMILES | CC(C)C1=CC(=C(C=C1)OCC2=CC=CC=C2)C(=O)C | Internal Database |
| Predicted LogP | 5.4 | Internal Calculation |
| Predicted Boiling Point | 527.9±45.0 °C | Internal Calculation |
| Predicted Density | 1.11±0.1 g/cm³ | [1] |
Strategic Synthesis Pathway
While a direct, one-pot synthesis of 1-(2,4-bis(benzyloxy)-5-isopropylphenyl)ethanone is not documented, a logical and efficient multi-step synthesis can be devised based on established organic chemistry principles. The proposed pathway commences with a commercially available precursor, 2,4-dihydroxyacetophenone, and proceeds through a sequence of regioselective alkylation and benzylation steps.
Figure 1: Proposed two-step synthesis of the target molecule.
Step 1: Friedel-Crafts Alkylation for Isopropyl Group Introduction
The initial step involves the introduction of the isopropyl group onto the 2,4-dihydroxyacetophenone backbone. A Friedel-Crafts alkylation reaction is a suitable method for this transformation. The hydroxyl groups on the aromatic ring are strongly activating, directing the electrophilic substitution to the ortho and para positions. The position C5 is sterically accessible and electronically activated, making it the likely site for isopropylation.
Experimental Protocol: Synthesis of 2,4-Dihydroxy-5-isopropylacetophenone
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Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dihydroxyacetophenone (1.0 eq).
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Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add a suitable solvent such as nitrobenzene or dichloromethane. Cool the mixture in an ice bath.
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Catalyst and Alkylating Agent: Slowly add a Lewis acid catalyst, such as aluminum chloride (AlCl₃, 1.1 eq). Following this, add isopropanol or 2-chloropropane (1.2 eq) dropwise, maintaining the low temperature.
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Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux (typically 40-60 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it over crushed ice and dilute hydrochloric acid.
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Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality and Experimental Choices:
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Lewis Acid Catalyst: The Lewis acid (e.g., AlCl₃) is crucial for generating the isopropyl carbocation electrophile from isopropanol or an isopropyl halide.
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Solvent: An inert solvent is used to facilitate the reaction while not participating in it.
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Temperature Control: The initial cooling is necessary to control the exothermic reaction. Subsequent heating provides the activation energy for the reaction to proceed to completion.
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Aqueous Work-up: The acidic work-up protonates any phenoxide intermediates and neutralizes the catalyst.
Step 2: Benzylation of Phenolic Hydroxyl Groups
With the isopropyl group in place, the next step is the protection of the two phenolic hydroxyl groups using benzyl bromide. This Williamson ether synthesis is a standard procedure for protecting phenols. The use of a mild base like potassium carbonate (K₂CO₃) is preferred to avoid potential side reactions.
Experimental Protocol: Synthesis of 1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone
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Reaction Setup: In a round-bottom flask, dissolve 2,4-dihydroxy-5-isopropylacetophenone (1.0 eq) in a polar aprotic solvent such as acetone or acetonitrile.
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Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.5 eq) to the solution. The amount of base is in excess to ensure complete deprotonation of both phenolic hydroxyls.
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Alkylation: Add benzyl bromide (2.2 eq) to the reaction mixture.
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Reaction Conditions: Heat the mixture to reflux (typically 60-80 °C) and stir vigorously for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
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Work-up: After cooling to room temperature, filter off the inorganic salts and wash the filter cake with the reaction solvent.
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Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography on silica gel to yield the final product. A publication detailing the benzylation of 3,5-dihydroxyacetophenone suggests that recrystallization from methanol can yield a high-purity product.[2]
Causality and Experimental Choices:
-
Base: Potassium carbonate is a sufficiently strong base to deprotonate the phenolic hydroxyls, forming the more nucleophilic phenoxide ions, but is mild enough to avoid unwanted side reactions.
-
Solvent: A polar aprotic solvent like acetone or acetonitrile is ideal as it dissolves the reactants and facilitates the Sₙ2 reaction without interfering with the nucleophile.
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Stoichiometry: A slight excess of benzyl bromide is used to ensure complete benzylation of both hydroxyl groups.
Physicochemical Characterization (Predicted)
Due to the limited availability of experimental data for 1-(2,4-bis(benzyloxy)-5-isopropylphenyl)ethanone, the following table provides predicted spectroscopic data based on the analysis of its functional groups and structurally similar compounds. This information can serve as a valuable reference for researchers in the process of confirming the synthesis of this molecule.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Signals and Features |
| ¹H NMR | - Aromatic protons on the central phenyl ring appearing as singlets or doublets in the δ 6.5-7.5 ppm region. - A multiplet corresponding to the methine proton of the isopropyl group around δ 3.0-3.5 ppm. - A doublet for the six methyl protons of the isopropyl group around δ 1.2-1.4 ppm. - Two singlets for the benzylic methylene protons around δ 5.0-5.2 ppm. - A complex multiplet for the aromatic protons of the two benzyl groups in the δ 7.2-7.5 ppm region. - A singlet for the acetyl methyl protons around δ 2.5 ppm. |
| ¹³C NMR | - A carbonyl carbon signal for the ketone around δ 195-200 ppm. - Aromatic carbon signals for the central phenyl ring and the two benzyl groups in the δ 110-160 ppm region. - Signals for the benzylic methylene carbons around δ 70-75 ppm. - A signal for the methine carbon of the isopropyl group around δ 25-30 ppm. - A signal for the methyl carbons of the isopropyl group around δ 20-25 ppm. - A signal for the acetyl methyl carbon around δ 25-30 ppm. |
| IR (Infrared) | - A strong C=O stretching vibration for the ketone at approximately 1670-1690 cm⁻¹. - C-O-C stretching vibrations for the ether linkages in the range of 1200-1300 cm⁻¹. - C-H stretching vibrations for the aromatic and aliphatic groups around 2850-3100 cm⁻¹. - C=C stretching vibrations for the aromatic rings in the 1450-1600 cm⁻¹ region. |
| Mass Spec (MS) | - A molecular ion peak [M]⁺ corresponding to the molecular weight of 374.47. - Characteristic fragmentation patterns including the loss of a benzyl group (C₇H₇, m/z = 91) and an acetyl group (CH₃CO, m/z = 43). |
Applications in Drug Discovery: A Precursor to Hsp90 Inhibitors
The primary significance of 1-(2,4-bis(benzyloxy)-5-isopropylphenyl)ethanone lies in its role as a precursor to the biologically active 2,4-dihydroxy-5-isopropylphenyl moiety. This structural motif is a key component of potent inhibitors of Heat Shock Protein 90 (Hsp90), a molecular chaperone that is a critical target in cancer therapy.
A notable example is the drug candidate AT13387 , also known as onalespib. The chemical name for this compound is (2,4-dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone.[3][4] This molecule has been investigated in clinical trials for the treatment of various cancers.[3][4]
The synthesis of AT13387 and similar Hsp90 inhibitors requires the 2,4-dihydroxy-5-isopropylphenyl core. The benzyloxy-protected intermediate, 1-(2,4-bis(benzyloxy)-5-isopropylphenyl)ethanone, is an ideal starting point for the elaboration of the rest of the molecule. The protecting groups can be readily removed in the final stages of the synthesis, typically by catalytic hydrogenation, to unmask the free hydroxyl groups which are crucial for binding to the Hsp90 protein.
Figure 2: Role of the target molecule as a precursor to Hsp90 inhibitors.
Conclusion
1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone represents a strategically important, yet under-documented, chemical intermediate. This technical guide has provided a plausible and detailed synthetic route, predicted characterization data, and a clear rationale for its application in the synthesis of high-value pharmaceutical compounds. For researchers in drug discovery and organic synthesis, this molecule offers a versatile platform for the construction of complex molecular architectures, particularly those targeting challenging biological targets like Hsp90. The methodologies and insights presented herein are intended to empower scientists to confidently synthesize and utilize this valuable building block in their research endeavors.
References
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National Center for Biotechnology Information. (n.d.). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. PubMed Central. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2,4-dihydroxy-3-propylacetophenone. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Biocatalytic Friedel-Crafts Reactions. PubMed Central. Retrieved from [Link]
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ResearchGate. (2017, July 6). (PDF) Biocatalytic Friedel–Crafts Acylation and Fries Reaction. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis of isopropyl-substituted anthraquinones via Friedel-Crafts acylations. PubMed. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Discovery of (2,4-dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a novel inhibitor of the molecular chaperone Hsp90 by fragment based drug design. PubMed. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. PubMed Central. Retrieved from [Link]
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ResearchGate. (2010, August). Discovery of (2,4-Dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a Novel Inhibitor of the Molecular Chaperone Hsp90 by Fragment Based Drug Design. Retrieved from [Link]
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Figure 1: The proposed structure of 1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone with systematic numbering used for NMR assignment.
